molecular formula C21H19N5O2 B2993593 (2-imino-1,10-dimethyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidi n-3-yl))-N-benzylcarboxamide CAS No. 615273-59-1

(2-imino-1,10-dimethyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidi n-3-yl))-N-benzylcarboxamide

Cat. No. B2993593
CAS RN: 615273-59-1
M. Wt: 373.416
InChI Key: AQGGLPMEVHJXIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2-imino-1,10-dimethyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidi n-3-yl))-N-benzylcarboxamide” is a unique chemical with a complex structure. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The exact description and analytical data for this product are not collected by Sigma-Aldrich, and the buyer assumes responsibility to confirm product identity and/or purity .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The reaction of similar compounds with benzaldehyde and other reagents has led to the synthesis of new dihydrofuran derivatives with fused pyrimidine rings, showcasing the potential of such chemicals in generating novel organic structures with potential pharmacological properties (Karapetyan & Tokmajyan, 2020).

Antimicrobial and Anticancer Properties

Some derivatives have been investigated for their antimicrobial and anticancer activities, demonstrating the importance of these compounds in the development of new therapeutic agents. For example, novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, highlighting the compound's relevance in medicinal chemistry research (Rahmouni et al., 2016).

Molecular and Electronic Structure Studies

Research has also focused on understanding the molecular and electronic structures of derivatives of this compound, which is critical for predicting reactivity and interaction with biological targets. Studies on molecular, electronic structure, and conformational flexibility of related dihydropyrimidine and pyrimidine derivatives provide insights into their chemical behavior and potential applications in drug design (Shishkin & Antonov, 1996).

Novel Synthetic Routes

Innovative synthetic routes to complex molecules based on the core structure of this compound have been explored. These routes enable the synthesis of diverse heterocyclic systems with potential biological activities, thereby expanding the toolkit for synthetic organic chemistry (Wanare, 2022).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the user must assume responsibility for safety and potential hazards.

properties

IUPAC Name

N-benzyl-6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-13-7-6-10-26-18(13)24-19-16(21(26)28)11-15(17(22)25(19)2)20(27)23-12-14-8-4-3-5-9-14/h3-11,22H,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGGLPMEVHJXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.